molecular formula C6H16Cl2N2 B2742659 (2R,3S)-2,3-dimethylpiperazine dihydrochloride CAS No. 106763-33-1

(2R,3S)-2,3-dimethylpiperazine dihydrochloride

Cat. No.: B2742659
CAS No.: 106763-33-1
M. Wt: 187.11
InChI Key: BYUWKKJYHUTOSI-RUTFAPCESA-N
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Description

(2R,3S)-2,3-dimethylpiperazine dihydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two methyl groups at the 2 and 3 positions of the piperazine ring. The compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-dimethylpiperazine dihydrochloride typically involves the reaction of piperazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2R,3S)-2,3-dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2,3-dimethylpiperazine dihydrochloride: A stereoisomer with different spatial arrangement of the methyl groups.

    2,5-dimethylpiperazine dihydrochloride: A compound with methyl groups at different positions on the piperazine ring.

    N-methylpiperazine dihydrochloride: A derivative with a single methyl group.

Uniqueness

(2R,3S)-2,3-dimethylpiperazine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(2S,3R)-2,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUWKKJYHUTOSI-RUTFAPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NCCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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